N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide
CAS No.: 887218-94-2
Cat. No.: VC11867005
Molecular Formula: C19H21ClN2O5S
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887218-94-2 |
|---|---|
| Molecular Formula | C19H21ClN2O5S |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-chlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C19H21ClN2O5S/c20-15-2-4-16(5-3-15)28(23,24)21-12-17(22-7-9-25-10-8-22)14-1-6-18-19(11-14)27-13-26-18/h1-6,11,17,21H,7-10,12-13H2 |
| Standard InChI Key | GNCYBMPDKSSLQW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Introduction
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide is a complex organic compound that incorporates several distinct structural elements, including a benzodioxole ring, a morpholine ring, and a sulfonamide group attached to a chlorobenzene backbone. This compound belongs to the sulfonamide class, which is known for its diverse biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the sulfonamide bond and the incorporation of the benzodioxole and morpholine rings. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Chemical Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide can participate in various chemical reactions, such as oxidation and substitution reactions, which are typically carried out under controlled laboratory conditions using appropriate reagents and catalysts.
Biological Activities and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume